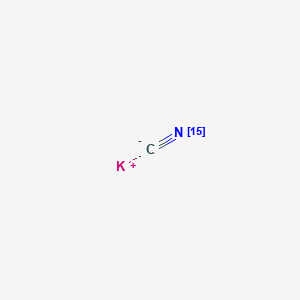
Potassium cyanide-15N
説明
Potassium cyanide-15N, also known as this compound, is a useful research compound. Its molecular formula is CKN and its molecular weight is 66.109 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Environmental and Analytical Chemistry
Research on cyanides, including potassium cyanide, often focuses on their environmental impact, analytical detection, and remediation strategies. Potassium cyanide-15N, as a labeled isotope, could be used in tracer studies to understand the environmental fate of cyanides, their breakdown processes, and the efficiency of remediation techniques. Studies on the general toxicity and environmental fate of cyanide ions highlight the significance of understanding cyanide's behavior in aquatic environments and the necessity for further research on its detoxification (Boening & Chew, 1999).
Gold Mining and Metallurgy
Potassium cyanide is widely used in the gold mining industry for gold extraction. Research into the detoxification and recovery of cyanides from mine tailings is crucial for minimizing environmental impact and recovering valuable metals. The isotopic label of this compound could facilitate studies on the dynamics of cyanide use in gold leaching processes, helping to optimize recovery methods and reduce cyanide's environmental footprint (Anning et al., 2019).
Biological Studies
In biological research, the specific role and toxicity of cyanides, including potassium cyanide, are of interest. Studies on cyanide intoxication mechanisms and its effects on cellular respiration could benefit from the use of isotopically labeled compounds like this compound to trace the metabolic pathways and interactions of cyanide in biological systems (Way, 1984).
Advanced Material Research
Isotopically labeled compounds, such as this compound, may also find applications in the synthesis and study of novel materials. For example, in the development of potassium-ion batteries, understanding the interaction of electrolytes with electrode materials is crucial. Isotopic labeling can provide detailed insights into the mechanisms of ion transport and storage within these materials, potentially leading to the development of more efficient energy storage technologies (Zhang, Liu, & Guo, 2019).
作用機序
Target of Action
The primary target of Potassium Cyanide-15N, like other cyanide compounds, is the cytochrome c oxidase enzyme in the mitochondria of cells . This enzyme plays a crucial role in the electron transport chain of aerobic cellular respiration .
Mode of Action
This compound acts as an irreversible enzyme inhibitor . The cyanide ion, CN-, binds to the iron atom in cytochrome c oxidase, preventing the enzyme from transporting electrons to oxygen . This disruption halts the electron transport chain, leading to a cessation of aerobic cellular respiration .
Biochemical Pathways
The inhibition of cytochrome c oxidase disrupts the electron transport chain, a key biochemical pathway in cellular respiration . This disruption prevents cells from using oxygen to produce ATP, the energy currency of the cell .
Pharmacokinetics
Cyanide compounds are generally known to be highly soluble in water and can be rapidly absorbed by the body through ingestion, inhalation, or skin contact . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability, toxicity, and overall effects on the body.
Result of Action
The primary result of this compound action is cellular energy depletion leading to cell death . This can cause symptoms ranging from headaches and dizziness to seizures, loss of consciousness, and even death in severe cases . The specific effects would depend on the concentration of the compound and the duration of exposure.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water means that it can be easily distributed in aqueous environments . Additionally, its stability and reactivity could be affected by factors such as temperature, pH, and the presence of other chemical substances .
Safety and Hazards
Potassium cyanide-15N is highly toxic. Exposure can be rapidly fatal . It can cause death if absorbed, inhaled, or ingested . Non-fatal exposures can cause impaired mental function that can be permanent, as well as other immediate symptoms such as labored breathing if inhaled, and sore throat and stomach ache if ingested .
生化学分析
Biochemical Properties
Potassium Cyanide-15N, like its more common counterpart KCN, is a potent inhibitor of cellular respiration . It acts on mitochondrial cytochrome c oxidase, blocking oxidative phosphorylation . This prevents the body’s tissues from using oxygen, leading to a state of hypoxia .
Cellular Effects
The effects of this compound on cells are profound and often lethal. It affects organ systems with the highest demand for energy such as the central nervous, cardiovascular, and pulmonary systems . It can cause a systemic hypoxic state affecting the highly oxygenated biological organ systems, such as the brain, heart, and lungs .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to the iron of mitochondrial cytochrome C oxidase . This inhibits the enzyme, preventing the electron transport chain from functioning and stopping the production of ATP, the cell’s main energy source .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound are rapid and dose-dependent . Neurobehavioral capacity, sensorimotor responsivity or spontaneous locomotor activity, and rectal temperature were significantly reduced in mice at 30 minutes post-8 mg/kg KCN dose .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. The lethal dose, or LD50, of potassium cyanide was found to be 2.4 ± 0.2 mg/kg in dogs . At high doses, it can cause seizures, slow heart rate, low blood pressure, loss of consciousness, and cardiac arrest .
Metabolic Pathways
This compound is involved in the metabolic pathway of cellular respiration . It interferes with the electron transport chain, a series of protein complexes embedded in the mitochondrial membrane that transfers electrons from electron donors to electron acceptors via redox reactions .
Subcellular Localization
As this compound acts on the mitochondrial cytochrome c oxidase, it is localized in the mitochondria within cells . Its effects on cellular respiration suggest that it is transported into the mitochondrial matrix, the site of the electron transport chain .
特性
IUPAC Name |
potassium;(15N)azanylidynemethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CN.K/c1-2;/q-1;+1/i2+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFCIKHAZHQZJG-CGOMOMTCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[C-]#[15N].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CKN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453693 | |
| Record name | Potassium cyanide-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
66.109 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5297-01-8 | |
| Record name | Potassium cyanide-15N | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453693 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5297-01-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B120390.png)
![(E)-but-2-enedioic acid;1-[4-[2-hydroxy-3-(propylamino)propoxy]-3-(propoxymethyl)phenyl]propan-1-one](/img/structure/B120393.png)
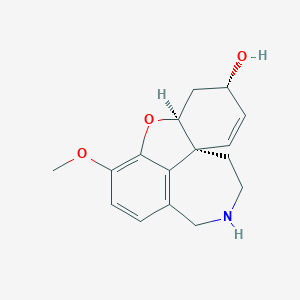
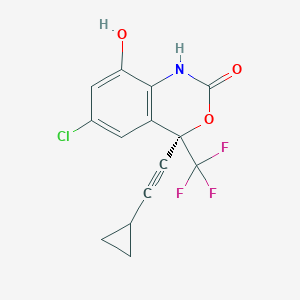
![N-[2-[bis(4-fluorophenyl)methylsulfanyl]ethyl]-N-methyl-2-[3-(trifluoromethyl)phenyl]ethanamine](/img/structure/B120402.png)


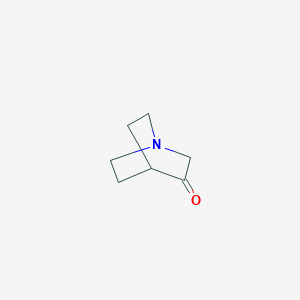
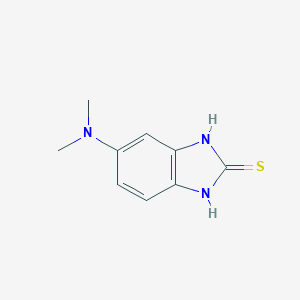

![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-[2-(3-phenylpropanoyl)phenoxy]-3-(propylamino)propan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B120421.png)
